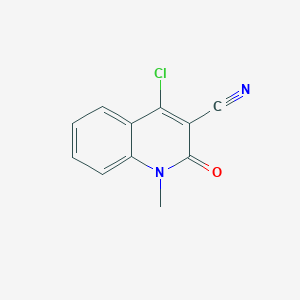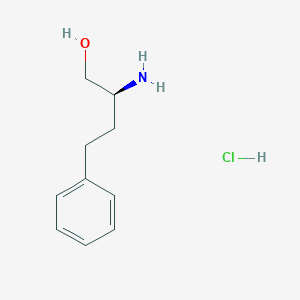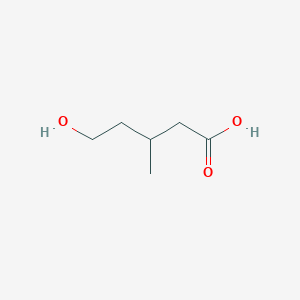
Methanone, (1-amino-2-naphthalenyl)phenyl-
Vue d'ensemble
Applications De Recherche Scientifique
Naphthalene Derivatives in Medicinal Chemistry
Naphthalene derivatives, like the one mentioned, are significant in medicinal chemistry due to their broad spectrum of biological activities. For instance, 7-Methyljuglone, a naphthoquinone derivative of naphthalene, exhibits antibacterial, antifungal, anticancer, antitubercular, anti-inflammatory, and antiviral activities. The compound's hemi-synthesis and diverse pharmacological activities highlight its potential in drug development and valorization for future research (Mbaveng & Kuete, 2014).
Methanol Conversion to Hydrogen
In the context of energy, methanol, a simple one-carbon molecule similar to methanone, plays a crucial role in hydrogen production, which is pivotal for fuel cell technologies. Advances in methanol steam reforming, partial oxidation, and autothermal reforming emphasize the development of efficient catalysts and reactor technologies for hydrogen production. Such research underpins methanol's significance in the transition towards a hydrogen economy, demonstrating its utility beyond traditional applications (García et al., 2021).
Naphthalimides in Therapeutic Applications
Heterocyclic naphthalimides, encompassing a naphthalene core, showcase expanding medicinal applications, including anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties. These compounds' interactions with biological macromolecules make them promising candidates for drug development, diagnostic agents, and cell imaging technologies. The extensive potential of naphthalimide-based derivatives in medicinal chemistry indicates the versatility of naphthalene structures in scientific research (Gong et al., 2016).
Propriétés
IUPAC Name |
(1-aminonaphthalen-2-yl)-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO/c18-16-14-9-5-4-6-12(14)10-11-15(16)17(19)13-7-2-1-3-8-13/h1-11H,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIWFONNKNJAOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30479780 | |
| Record name | Methanone, (1-amino-2-naphthalenyl)phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30479780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methanone, (1-amino-2-naphthalenyl)phenyl- | |
CAS RN |
153684-50-5 | |
| Record name | Methanone, (1-amino-2-naphthalenyl)phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30479780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Propanol, 3,3'-[(1,1,2,2-tetramethyl-1,2-ethanediyl)bis(oxy)]bis-](/img/structure/B3047960.png)



![Ethanone, 1-[4-(2-naphthalenyl)phenyl]-](/img/structure/B3047969.png)




![2-Pyrimidinamine, N-[3-(ethylsulfonyl)-2-pyridinyl]-4,6-dimethoxy-](/img/structure/B3047977.png)


